REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH2:14](O)[CH3:15].S(=O)(=O)(O)O>>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:14][CH3:15])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated under reduced pressure until the volume
|
Type
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ADDITION
|
Details
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by adding sodium carbonate
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Type
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EXTRACTION
|
Details
|
was subjected to extraction with ether three times
|
Type
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EXTRACTION
|
Details
|
The obtained extracted liquid
|
Type
|
WASH
|
Details
|
was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
with water, and the ether layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The resulting layer was then evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |